Cyclo(tyrosyl-tyrosyl)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclo(tyrosyl-tyrosyl) and related cyclotides typically involves solid phase peptide synthesis (SPPS) techniques due to their size and complex structure. SPPS offers a versatile and efficient method for assembling cyclotides, allowing for precise control over the peptide sequence and the formation of the cyclic structure that defines this class of compounds (Craik et al., 2012).

Molecular Structure Analysis

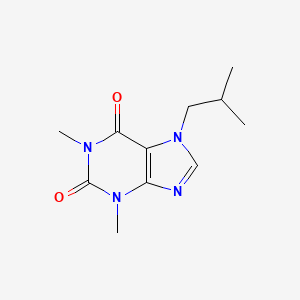

Cyclotides, including cyclo(tyrosyl-tyrosyl), are noted for their unique head-to-tail cyclic peptide backbone and cystine knot motif. This structure is highly stable against thermal, chemical, and enzymatic degradation. The cyclic nature and the disulfide bonds crucially contribute to their rigidity and resistance to breakdown, making them attractive for drug design applications where stability is a key concern (Craik et al., 2012).

Chemical Reactions and Properties

Cyclotides, due to their stable structure, exhibit unique chemical properties. Their cyclic nature and disulfide bonds make them resistant to proteolytic degradation, which is a significant advantage for therapeutic applications. This stability also affects their interaction with biological targets, potentially enhancing their efficacy and selectivity (Craik et al., 2012).

Physical Properties Analysis

The physical properties of cyclotides like cyclo(tyrosyl-tyrosyl) are largely influenced by their compact and stable structure. They are typically soluble in water and other polar solvents, which, combined with their stability, makes them suitable for various biomedical applications, including drug delivery systems.

Chemical Properties Analysis

Cyclotides’ chemical properties are defined by their amino acid composition and structure. The presence of tyrosine residues, for example, can influence the molecule's reactivity and interaction with other molecules. The cyclic nature and the disulfide bonds of cyclotides contribute to their remarkable stability, making them resistant to denaturation and degradation under conditions that would typically break down other peptide-based molecules (Craik et al., 2012).

Applications De Recherche Scientifique

Antibacterial and Antitubercular Applications

Cyclo(tyrosyl-tyrosyl) derivatives have shown promising applications in antibacterial and antitubercular therapy. For instance, modifications of cyclo(L-tyrosyl-L-tyrosine) with iodine substituents result in strong binding affinity for the Mycobacterium tuberculosis enzyme CYP121. This indicates potential in developing tight-binding inhibitors for tuberculosis treatment (Rajput et al., 2019). Additionally, liposome encapsulation of cyclo(L-tyrosyl-L-prolyl), a cyclic dipeptide related to cyclo(tyrosyl-tyrosyl), has shown enhanced antibacterial activity against several bacterial strains, suggesting its potential in overcoming bacterial resistance (Kilian et al., 2011).

Structural and Conformational Studies

The structural and conformational characteristics of cyclo(tyrosyl-tyrosyl) and its derivatives are crucial for understanding their biological activity. Studies using X-ray crystallography and spectroscopy have revealed unique conformations for these cyclic dipeptides, which are important for their interaction with biological molecules. For instance, the structure and conformation of cyclo(Tyrosyl-Prolyl) have been investigated, showing uncommon conformations for cyclodipeptides containing a proline residue (Milne et al., 1992).

Catalytic and Enzymatic Interactions

Cyclo(tyrosyl-tyrosyl) has been identified as a substrate for the Mycobacterium tuberculosis cytochrome P450 CYP121. This interaction and the subsequent catalytic activity have been studied extensively, providing insights into the biological function of CYP121 and the potential design of antimycobacterial agents (Belin et al., 2009).

Applications in Polymer and Materials Science

Cyclo(tyrosyl-tyrosyl) derivatives have been explored in polymer and materials science. For example, derivatives of cyclo-[(S)-Tyr-(S)-His] were attached to polymers and shown to catalyze the conversion of aromatic aldehydes to cyanohydrins, although enantioselectivities were low. This suggests potential applications in catalysis and materials chemistry (Kim & Jackson, 1992).

Conformational Aspects in Peptide Interaction

Cyclo(tyrosyl-tyrosyl) and its derivatives have been used to study conformational aspects of peptide interactions with proteolytic enzymes. This research provides valuable insights into the dynamics of peptide-protein interactions, which are fundamental in understanding various biological processes (Tsetlin et al., 1975).

Safety And Hazards

- Safety Data : Limited safety studies are available for Cyclo(tyrosyl-tyrosyl). Further research is needed to determine its specific toxicity and safety profile.

- Laboratory Safety : When handling this compound, adhere to relevant laboratory safety protocols to ensure the well-being of personnel.

Orientations Futures

Future research should focus on:

- Elucidating the full range of biological activities.

- Investigating potential therapeutic applications.

- Assessing long-term safety and toxicity.

Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of Cyclo(tyrosyl-tyrosyl). For specific applications, consult appropriate laboratories or pharmaceutical companies1.

Propriétés

IUPAC Name |

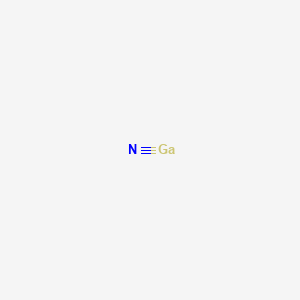

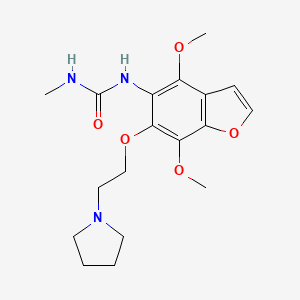

3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPCLOGFGKJCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971679 | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(tyrosyl-tyrosyl) | |

CAS RN |

5625-40-1 | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(tyrosyl-tyrosyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-sulfophenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1216235.png)

![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-Pentadecahydroxy-46-[(3R,4S)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1216238.png)